molecular formula C13H18N2O2 B13433907 4-acetyl-N'-tert-butylbenzohydrazide

4-acetyl-N'-tert-butylbenzohydrazide

Cat. No.: B13433907
M. Wt: 234.29 g/mol
InChI Key: DIADQLRTLVNSDQ-UHFFFAOYSA-N
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Description

4-acetyl-N’-tert-butylbenzohydrazide is an organic compound with the molecular formula C11H16N2O It is a derivative of benzohydrazide, featuring an acetyl group and a tert-butyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N’-tert-butylbenzohydrazide typically involves the reaction of 4-tert-butylbenzohydrazide with acetic anhydride. The reaction is carried out under reflux conditions, where the reactants are heated together in a suitable solvent, such as ethanol or methanol, for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-acetyl-N’-tert-butylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N’-tert-butylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Products may include oxides or hydroxylated derivatives.

    Reduction: Products may include amines or other reduced forms.

    Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-acetyl-N’-tert-butylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N’-tert-butylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and tert-butyl groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylbenzohydrazide: A closely related compound with similar structural features but lacking the acetyl group.

    4-acetylbenzonitrile: Another related compound with an acetyl group but different functional groups attached to the benzene ring.

Uniqueness

4-acetyl-N’-tert-butylbenzohydrazide is unique due to the presence of both acetyl and tert-butyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-acetyl-N'-tert-butylbenzohydrazide

InChI

InChI=1S/C13H18N2O2/c1-9(16)10-5-7-11(8-6-10)12(17)14-15-13(2,3)4/h5-8,15H,1-4H3,(H,14,17)

InChI Key

DIADQLRTLVNSDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NNC(C)(C)C

Origin of Product

United States

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